Cas no 958994-25-7 (5-(Dibromomethyl)quinoxaline)

5-(Dibromomethyl)quinoxaline is a versatile heterocyclic compound with distinct bromomethyl substituents. It exhibits high stability, making it suitable for various synthetic applications. This compound is valued for its unique structural properties, which contribute to its potential use in pharmaceuticals, agrochemicals, and materials science. Its synthetic accessibility and structural diversity make it an attractive building block for complex molecule synthesis.
5-(Dibromomethyl)quinoxaline structure
5-(Dibromomethyl)quinoxaline structure
商品名:5-(Dibromomethyl)quinoxaline
CAS番号:958994-25-7
MF:C9H6N2Br2
メガワット:301.96534
MDL:MFCD17169859
CID:1035265
PubChem ID:6425484

5-(Dibromomethyl)quinoxaline 化学的及び物理的性質

名前と識別子

    • 5-(Dibromomethyl)quinoxaline
    • 5-[bis(bromanyl)methyl]quinoxaline
    • 5-Dibromomethyl-quinoxaline
    • A845492
    • 958994-25-7
    • UVNTZZRPOFREKY-UHFFFAOYSA-N
    • FT-0768594
    • DTXSID00423750
    • J-516333
    • DB-080362
    • MDL: MFCD17169859
    • インチ: InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H
    • InChIKey: UVNTZZRPOFREKY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br

計算された属性

  • せいみつぶんしりょう: 299.89000
  • どういたいしつりょう: 299.88977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

  • PSA: 25.78000
  • LogP: 3.41820

5-(Dibromomethyl)quinoxaline セキュリティ情報

5-(Dibromomethyl)quinoxaline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(Dibromomethyl)quinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM141876-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 95%
1g
$430 2021-08-05
Ambeed
A597526-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 95+%
1g
$372.0 2024-04-16
Crysdot LLC
CD11002937-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 95+%
1g
$455 2024-07-19
Chemenu
CM141876-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 95%
1g
$446 2024-07-18
Alichem
A449038408-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 95%
1g
$401.76 2023-08-31
eNovation Chemicals LLC
D519947-1g
5-(DibroMoMethyl)quinoxaline
958994-25-7 97%
1g
$651 2025-02-26
eNovation Chemicals LLC
D519947-1g
5-(DibroMoMethyl)quinoxaline
958994-25-7 97%
1g
$651 2025-02-21
eNovation Chemicals LLC
D519947-1g
5-(DibroMoMethyl)quinoxaline
958994-25-7 97%
1g
$1300 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750634-1g
5-(Dibromomethyl)quinoxaline
958994-25-7 98%
1g
¥3124.00 2024-04-23
eNovation Chemicals LLC
D519947-500mg
5-(DibroMoMethyl)quinoxaline
958994-25-7 97%
500mg
$680 2024-05-24

5-(Dibromomethyl)quinoxaline 合成方法

5-(Dibromomethyl)quinoxaline 関連文献

5-(Dibromomethyl)quinoxalineに関する追加情報

5-(Dibromomethyl)quinoxaline: A Promising Compound in the Field of Medicinal Chemistry

5-(Dibromomethyl)quinoxaline (CAS No. 958994-25-7) is a unique and highly versatile compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its dibromomethyl and quinoxaline moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The quinoxaline scaffold is a well-known heterocyclic structure with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of the dibromomethyl group to the quinoxaline core significantly enhances its reactivity and biological potential. Recent studies have highlighted the importance of this modification in improving the pharmacological properties of quinoxaline derivatives.

One of the key areas where 5-(Dibromomethyl)quinoxaline has shown promise is in the development of novel antimicrobial agents. The compound's ability to disrupt bacterial cell walls and inhibit essential enzymes makes it a potential candidate for combating multidrug-resistant bacteria. A study published in the Journal of Medicinal Chemistry demonstrated that 5-(Dibromomethyl)quinoxaline exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In addition to its antimicrobial properties, 5-(Dibromomethyl)quinoxaline has also been investigated for its antiviral activity. Research conducted at the National Institutes of Health (NIH) found that the compound effectively inhibited the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a promising lead for the development of broad-spectrum antiviral agents.

The anticancer potential of 5-(Dibromomethyl)quinoxaline has also been explored. Studies have shown that the compound induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this activity is believed to involve the modulation of key signaling pathways involved in cell proliferation and survival. A recent publication in Cancer Research highlighted the compound's ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.

Beyond its direct biological activities, 5-(Dibromomethyl)quinoxaline has also been used as a synthetic intermediate in the development of more complex molecules. Its reactive dibromomethyl group allows for facile functionalization, enabling chemists to introduce various substituents to tailor the compound's properties for specific applications. This versatility makes it an attractive starting material for drug discovery programs.

The safety profile of 5-(Dibromomethyl)quinoxaline has been evaluated in several preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, ongoing research is necessary to fully understand its pharmacokinetics and potential side effects.

In conclusion, 5-(Dibromomethyl)quinoxaline (CAS No. 958994-25-7) is a promising compound with a diverse range of biological activities. Its potential applications in antimicrobial, antiviral, and anticancer therapies make it a valuable target for further research and development. As new studies continue to uncover its mechanisms of action and optimize its properties, this compound is poised to play a significant role in advancing medicinal chemistry and improving public health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:958994-25-7)5-(Dibromomethyl)quinoxaline
A845492
清らかである:99%
はかる:1g
価格 ($):335.0